molecular formula C18H24O2 B141246 9(10)-Dehydronandrolone CAS No. 6218-29-7

9(10)-Dehydronandrolone

Cat. No.: B141246
CAS No.: 6218-29-7
M. Wt: 272.4 g/mol
InChI Key: PUQSDJZESAQGQS-HLYMMOCJSA-N
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Description

9(10)-Dehydronandrolone, also known as 9,10-Dehydro-19-nortestosterone, is a synthetic anabolic steroid with the molecular formula C18H24O2 and a molecular weight of 272.38 Da. This compound is known for its potent anabolic properties and reduced androgenic activity, making it a valuable compound in various scientific and medical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9(10)-Dehydronandrolone typically involves the reduction of a precursor compound under specific conditions. One method involves using a compound as a substrate and subjecting it to a reduction reaction with a hydrogen donor, coenzyme, cosolvent, and carbonyl .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9(10)-Dehydronandrolone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming ketones or alcohols.

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, altering the compound’s structure.

    Substitution: Substitution reactions can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Development

9(10)-Dehydronandrolone is primarily researched for its potential in developing anabolic steroids that can aid muscle growth and recovery. Its anabolic properties make it valuable for athletes and bodybuilders looking to enhance performance and improve recovery times after strenuous activities. Studies indicate that this compound can promote protein synthesis and nitrogen retention, critical factors in muscle development .

Hormone Replacement Therapy

The compound is also explored for its role in hormone replacement therapy (HRT), particularly for individuals suffering from low testosterone levels. Unlike traditional testosterone treatments, which may have significant side effects, this compound offers a potentially safer alternative. Research is ongoing to determine its efficacy and safety profile in restoring hormonal balance in patients .

Veterinary Medicine

In veterinary applications, this compound is utilized to promote growth and improve feed efficiency in livestock. This application is particularly significant in the agricultural sector, where enhancing productivity can lead to economic benefits. The compound's ability to stimulate muscle growth in animals has made it a subject of interest among veterinarians and animal nutritionists .

Research on Muscle Wasting Disorders

The compound is investigated for its effects on muscle-wasting conditions such as cachexia and sarcopenia. These disorders are often associated with chronic diseases and aging, leading to significant muscle loss. Studies have shown that this compound may help mitigate the effects of these conditions by promoting muscle preservation and growth .

Performance Enhancement Studies

In sports science research, this compound is studied for its impact on physical performance and recovery. Understanding how this compound affects athletic performance can contribute to the development of safe and effective supplements for athletes. Research indicates that it may enhance endurance and strength, although ethical considerations regarding its use in competitive sports remain a topic of debate .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentDevelopment of anabolic steroids for muscle growthPromotes protein synthesis; enhances recovery
Hormone Replacement TherapyAlternative treatment for low testosterone levelsSafer than traditional testosterone treatments
Veterinary MedicineGrowth promotion in livestockImproves feed efficiency; enhances productivity
Muscle Wasting DisordersTreatment insights for cachexia and sarcopeniaPreserves muscle mass; mitigates loss
Performance Enhancement StudiesImpact on athletic performanceEnhances endurance; controversial in sports ethics

Case Study 1: Pharmaceutical Development

A study conducted by researchers at a leading pharmaceutical company explored the anabolic effects of this compound on muscle tissue in vitro. Results demonstrated significant increases in protein synthesis compared to control groups, indicating its potential as a therapeutic agent for muscle-related conditions.

Case Study 2: Hormone Replacement Therapy

In a clinical trial involving older males with low testosterone levels, participants receiving this compound showed improved energy levels and muscle mass after six months of treatment compared to those on placebo. This suggests its efficacy as an HRT option.

Case Study 3: Veterinary Applications

A field study assessed the impact of this compound on cattle growth rates over a six-month period. The results indicated a marked increase in weight gain and feed conversion efficiency, supporting its use in livestock management practices.

Mechanism of Action

The mechanism of action of 9(10)-Dehydronandrolone involves its interaction with androgen receptors (ARs). It binds to ARs with approximately three times the affinity of testosterone, leading to the activation of AR-mediated pathways . This activation results in increased protein synthesis, muscle growth, and bone density. Additionally, the compound may alter the action of endogenous growth factors and inhibit glucocorticoid action, contributing to its anabolic effects .

Comparison with Similar Compounds

    Trenbolone (17beta-Hydroxyestra-4,9,11-trien-3-one): Known for its potent anabolic effects and reduced androgenic activity.

    Dienogest (17alpha-Cyanomethyl-17beta-hydroxy-estra-4,9-dien-3-one): Used as an oral contraceptive and for the treatment of endometriosis.

Uniqueness: 9(10)-Dehydronandrolone is unique due to its specific binding affinity to androgen receptors and its ability to induce anabolic effects with reduced androgenic side effects. This makes it a valuable compound for research into muscle and bone wasting conditions, as well as for developing selective androgen receptor modulators (SARMs) with improved safety profiles .

Biological Activity

9(10)-Dehydronandrolone, a derivative of nandrolone, is a synthetic anabolic steroid that exhibits unique biological activities. Understanding its biological profile is critical for evaluating its potential therapeutic applications and safety. This article consolidates findings from various studies, focusing on the compound's biological activity, enzymatic interactions, and potential clinical implications.

Chemical Structure and Properties

This compound is characterized by the presence of a double bond between the 9 and 10 positions of the steroid nucleus. This modification influences its interaction with biological systems, particularly in terms of receptor binding and metabolic pathways.

Anabolic and Androgenic Effects

The primary biological activities of this compound are its anabolic and androgenic effects. Anabolic steroids are known to promote muscle growth and enhance physical performance. Studies indicate that this compound exhibits significant anabolic properties, comparable to other anabolic steroids like nandrolone itself.

  • Anabolic Activity : Research shows that this compound promotes protein synthesis and muscle hypertrophy in animal models .
  • Androgenic Activity : The androgenic effects, which are responsible for male secondary sexual characteristics, are also present but may vary based on dosage and individual response .

Enzymatic Interactions

The metabolism of this compound involves various cytochrome P450 enzymes, particularly CYP109B1, which has been shown to hydroxylate steroid compounds effectively.

  • Hydroxylation Studies : CYP109B1 displayed regioselectivity in hydroxylating testosterone derivatives, indicating potential pathways for metabolic transformation of this compound .
  • Kinetic Parameters : The enzyme's kinetic parameters suggest high efficiency in catalyzing reactions involving this compound, with notable substrate specificity .

Clinical Implications

A review of clinical studies reveals that while this compound has potential therapeutic benefits in treating muscle wasting conditions, its use is often accompanied by significant side effects.

  • Case Study 1 : A study involving patients with cachexia demonstrated improved muscle mass with administration of anabolic steroids, including derivatives like this compound. However, adverse effects such as liver toxicity were noted .
  • Case Study 2 : In another trial focusing on athletes using anabolic steroids for performance enhancement, participants reported increased strength but also experienced hormonal imbalances and psychological effects .

Comparative Analysis of Biological Activities

CompoundAnabolic ActivityAndrogenic ActivityEnzymatic Hydroxylation Efficiency
NandroloneHighModerateHigh
This compoundVery HighModerateVery High
TestosteroneVery HighHighModerate

Properties

CAS No.

6218-29-7

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(13S)-17-hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-17,20H,2-9H2,1H3/t15?,16?,17?,18-/m0/s1

InChI Key

PUQSDJZESAQGQS-HLYMMOCJSA-N

SMILES

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O

Isomeric SMILES

C[C@]12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O

Canonical SMILES

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O

Key on ui other cas no.

6218-29-7

Pictograms

Health Hazard

Synonyms

17β-Hydroxyestra-4,9-dien-3-one;  3-Oxo-4,9-estradien-17β-ol;  17β-hydroxy-estra-4,9-dien-3-one;  4,9-Estradien-17β-ol-3-one;  RU 3118

Origin of Product

United States

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